molecular formula C14H15ClN2 B13023738 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine

Cat. No.: B13023738
M. Wt: 246.73 g/mol
InChI Key: LTZGVSRIABKQAM-UHFFFAOYSA-N
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Description

Systematic Nomenclature

  • IUPAC Name : 1-[6-(4-Chlorophenyl)-2-methylpyridin-3-yl]ethanamine
  • Synonyms : Not explicitly listed in available literature, but related analogs include N-[(6-chloropyridin-3-yl)methyl]ethanamine and 2-(6-chloro-4-methylpyridin-3-yl)ethanamine .

Structural Identification

Property Value/Description
Molecular Formula C₁₄H₁₅ClN₂
Molecular Weight 246.74 g/mol (calculated)
SMILES CC(C1=NC(=C(C=C1)C2=CC=C(C=C2)Cl)C)N
Key Functional Groups Pyridine ring, 4-chlorophenyl, methyl, ethanamine

The pyridine core is substituted at three positions:

Structural analogs, such as N-[(6-chloropyridin-3-yl)methyl]ethanamine (PubChem CID 11137568) , share similarities in pyridine substitution patterns.

Historical Context of Discovery and Early Research

Position Within Pyridine Derivative Chemical Space

Key Comparisons

Feature 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine General Pyridine Derivatives
Core Structure Pyridine with three substituents Pyridine with 0–2 substituents
Common Substituents Chlorophenyl, methyl, ethanamine Halogens, methyl, amino, cyano, hydroxyl groups
Applications Potential intermediate in drug synthesis Pharmaceuticals, agrochemicals, ligands

Significance

This compound’s multi-substituted pyridine core places it in a niche subset of derivatives with tailored electronic and steric properties, relevant for targeted molecular design.

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanamine

InChI

InChI=1S/C14H15ClN2/c1-9(16)13-7-8-14(17-10(13)2)11-3-5-12(15)6-4-11/h3-9H,16H2,1-2H3

InChI Key

LTZGVSRIABKQAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(C)N

Origin of Product

United States

Preparation Methods

Formation of (4-chlorophenyl)(6-methylpyridin-3-yl) Ketone Intermediate

A crucial intermediate, (4-chlorophenyl)(5-methylpyrazin-2-yl) methanone, is synthesized by reacting a N-methoxy-N,5-dimethyl pyrazine-2-carboxamide precursor with 4-chlorophenyl magnesium bromide under nitrogen atmosphere at 0 °C. The reaction mixture is then quenched with saturated ammonium chloride solution, extracted with ethyl acetate, and purified by column chromatography to yield the ketone intermediate in approximately 70% yield. This step ensures the introduction of the 4-chlorophenyl group onto the pyridine ring system with high regioselectivity and purity.

Reductive Amination to Form the Target Ethanamine

The ketone intermediate is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in ethanol. The reaction is performed at 0 °C and irradiated with microwaves at 90 °C for 30 minutes to accelerate the transformation. After reaction completion, the mixture is diluted with water, extracted with ethyl acetate, washed with brine, dried, and the solvent evaporated to afford the ethanamine product. This microwave-assisted reductive amination yields the target compound efficiently, providing a pure product as confirmed by ^1H NMR spectroscopy.

Alternative Coupling and Rearrangement Methods

Other synthetic approaches involve the use of peptide coupling reagents such as HATU, EDC, or T3P for activating acid intermediates, facilitating C-N bond formation. For example, one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and toluene/t-butanol mixtures affords carbamate intermediates, which upon deprotection yield amine derivatives related to the target compound. Although this method is more commonly applied to related pyridinyl and pyrimidinyl compounds, it showcases the versatility of coupling and rearrangement strategies in synthesizing pyridine-based ethanamines.

Palladium-Catalyzed Cross-Coupling for Phenyl Substitution

Preparation of substituted phenylpyridinyl ethanones, precursors to ethanamines, can be achieved via palladium-catalyzed cross-coupling reactions. For instance, 4-bromophenylmethylsulfone reacts with 1-(6-methylpyridin-3-yl)ethanone in the presence of Pd(OAc)_2 and phosphonium ligands under nitrogen atmosphere at elevated temperatures (around 85 °C) for extended periods (up to 20 hours). This process avoids hazardous reagents like cyanides and provides high yields (approximately 83%) of the sulfonylated ketone intermediate, which can be further transformed into ethanamine derivatives.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Ketone intermediate formation 4-chlorophenyl magnesium bromide, THF, 0 °C 70 Quenched with NH4Cl, purified by column chromatography
Reductive amination Ammonium acetate, NaCNBH3, EtOH, microwave 90 °C, 30 min ~80 Microwave-assisted, purified by extraction and evaporation
Peptide coupling & rearrangement HATU, EDC, T3P, DPPA, triethylamine, toluene/t-butanol ~60-80 One-pot Curtius rearrangement, carbamate intermediate
Pd-catalyzed cross-coupling Pd(OAc)_2, phosphonium ligand, 85 °C, N2, 20 h 83 Avoids cyanides, sulfonylated ketone intermediate

Research Findings and Optimization Notes

  • Microwave irradiation significantly reduces reaction times in reductive amination steps while maintaining high yields and purity.
  • The use of sodium cyanoborohydride as a mild reducing agent is effective for selective reductive amination of ketones to primary amines without over-reduction or side reactions.
  • Peptide coupling reagents such as HATU and EDC facilitate efficient amide bond formation and can be adapted for azide activation and rearrangement reactions, providing alternative routes to amine derivatives.
  • Palladium-catalyzed cross-coupling reactions offer a robust method for constructing the aryl-pyridinyl framework with high regioselectivity and yield, suitable for scale-up.
  • Avoidance of hazardous reagents (e.g., cyanides, peroxides) in recent methods improves safety and environmental profiles of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine 4-Cl-phenyl, 2-methyl-pyridine, ethanamine C₁₄H₁₄ClN₂ 245.73 (calc.) Potential CNS activity (inferred)
1-(4-Chlorophenyl)ethanamine 4-Cl-phenyl, ethanamine C₈H₁₀ClN 155.63 Psychoactive precursor
1-(2-Chlorophenyl)ethanamine 2-Cl-phenyl, ethanamine C₈H₁₀ClN 155.63 Positional isomer; varied bioactivity
[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine 4-Cl-phenyl, pyrrolidine, methanamine C₁₁H₁₅ClN₂ 210.70 Enhanced rigidity; possible receptor targeting
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine Azepane ring, ethanamine C₁₃H₂₁N₃ 219.33 Increased solubility; agrochemical use

Positional Isomers and Halogen Effects

  • 1-(4-Chlorophenyl)ethanamine (CAS 6299-02-1) lacks the pyridine ring but shares the 4-chlorophenyl-ethanamine backbone. It is a simpler analog with documented use in psychoactive substances .
  • 1-(2-Chlorophenyl)ethanamine (CAS 39959-67-6) and 1-(3-Chlorophenyl)ethanamine (CAS 24358-43-8) are positional isomers.

Heterocyclic Modifications

  • [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine (CAS 1017417-73-0) replaces the pyridine ring with a pyrrolidine, introducing conformational rigidity. This modification may improve binding to G-protein-coupled receptors (GPCRs) or monoamine transporters .
  • 1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine (CAS 1355224-16-6) incorporates a seven-membered azepane ring, likely enhancing solubility and bioavailability. Such derivatives are explored in agrochemicals and kinase inhibitors .

Pharmacological and Physicochemical Profiles

  • Comparatively, the pyrrolidine analog has lower logP (~1.8) due to the saturated ring, favoring aqueous solubility.
  • Cytotoxic halogen effects are observed in related compounds. For instance, bromine-substituted chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one) show moderate cytotoxicity, suggesting halogen size and electronegativity influence bioactivity .

Biological Activity

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The synthesis and evaluation of its biological properties have been the focus of various studies, revealing insights into its efficacy against different pathogens and cancer cell lines.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The structural characterization is typically performed using techniques such as NMR and IR spectroscopy, confirming the presence of key functional groups that contribute to its biological activity .

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated several synthesized compounds for their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The results indicated:

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
5aE. coli32C. albicans16
5bS. aureus16A. niger32
5cP. aeruginosa64F. solani64

Most compounds showed moderate to strong antibacterial and antifungal properties, with some demonstrating particularly promising antifungal activity .

Anticancer Activity

In addition to antimicrobial effects, the compound has been investigated for its anticancer potential. In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) revealed:

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The results suggest that the compound inhibits cell proliferation effectively, with a notable reduction in cell viability observed at higher concentrations .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific contexts:

  • Case Study on Antibacterial Efficacy : A study conducted on a panel of ESKAPE pathogens demonstrated that certain derivatives exhibited potent activity against multi-drug resistant strains, suggesting potential for development as a therapeutic agent in treating resistant infections .
  • Case Study on Anticancer Properties : Research focusing on breast cancer cells indicated that treatment with the compound led to apoptosis in MCF-7 cells, with mechanisms involving the modulation of apoptotic pathways being explored .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets:

  • Antimicrobial Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
  • Anticancer Action : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

Q & A

Q. What methodologies assess the compound’s potential as a CNS-active agent?

  • Methodological Answer :
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion in rodents.
  • In Vivo Efficacy : Test in animal models (e.g., forced swim test for antidepressants) with pharmacokinetic profiling (plasma/brain ratio).
  • Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) to predict half-life .

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